molecular formula C29H37BrN4O4Si B1263115 (3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one

(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one

Cat. No. B1263115
M. Wt: 613.6 g/mol
InChI Key: JHFBKOXBENMWRE-LQTQAINMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one is a member of indoles.

Scientific Research Applications

Spiro Compound Synthesis and Reactions

The synthesis and reactions of spiro compounds, which are closely related to the chemical structure , have been a subject of research. For example, the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide showcases the complexity and variability in spiro compound chemistry (Shin et al., 1983). Similar studies involve Wagner–Meerwein rearrangement of spiro compounds in various chemical environments (Hasegawa et al., 1993).

Synthesis of Related Compounds

Research also extends to the synthesis of compounds with structural similarities, such as various spiro derivatives and brominated compounds. These include studies on novel copolymers of styrene (Kharas et al., 2014) and the synthesis of core analogs of aurantioclavine (Titov et al., 2004).

Brominated Precursors in Synthesis

The use of brominated precursors, which is a key feature of the compound , is an important area of research. For instance, brominated trihalomethylenones have been explored as versatile precursors for various pyrazoles (Martins et al., 2013).

Antimicrobial and Anticancer Applications

Compounds with structures similar to the one mentioned have been evaluated for potential antimicrobial and anticancer applications. Examples include the synthesis and antimicrobial evaluation of ethoxyphthalimide derivatized spiro compounds (Thadhaney et al., 2010) and the synthesis and anticancer evaluation of triazole derivatives (Bekircan et al., 2008).

Structural and Conformational Analyses

The structural and conformational aspects of similar bromo-substituted spiro derivatives have been studied, which is crucial for understanding their chemical behavior and potential applications (Bruno et al., 2004).

properties

Molecular Formula

C29H37BrN4O4Si

Molecular Weight

613.6 g/mol

IUPAC Name

(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)triazol-1-yl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethylspiro[indole-3,2'-oxolane]-2-one

InChI

InChI=1S/C29H37BrN4O4Si/c1-18-15-23-26(24(30)16-18)33(3)28(36)29(23)19(2)27(39(5,6)22-9-7-21(37-4)8-10-22)25(38-29)11-13-34-17-20(12-14-35)31-32-34/h7-10,15-17,19,25,27,35H,11-14H2,1-6H3/t19-,25+,27-,29+/m1/s1

InChI Key

JHFBKOXBENMWRE-LQTQAINMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@]12C3=C(C(=CC(=C3)C)Br)N(C2=O)C)CCN4C=C(N=N4)CCO)[Si](C)(C)C5=CC=C(C=C5)OC

Canonical SMILES

CC1C(C(OC12C3=C(C(=CC(=C3)C)Br)N(C2=O)C)CCN4C=C(N=N4)CCO)[Si](C)(C)C5=CC=C(C=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 2
(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 3
(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 4
(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 5
(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 6
(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.